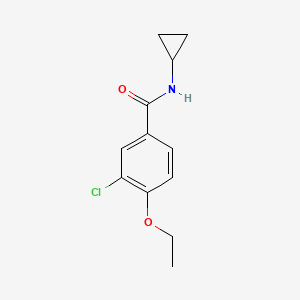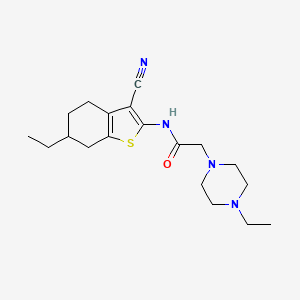![molecular formula C18H25NO3 B5433945 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane, also known as MOA-728, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound belongs to the class of spirocyclic molecules and has been shown to have interesting pharmacological properties. In
Mechanism of Action
The exact mechanism of action of 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and mood disorders. By modulating this receptor, this compound may have anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Advantages and Limitations for Lab Experiments
One advantage of using 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane in lab experiments is that it has been shown to have anxiolytic and antidepressant-like effects in animal models. This makes it a promising compound for the development of new therapies for anxiety and mood disorders. However, a limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its potential therapeutic effects.
Future Directions
There are several future directions for the study of 9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane. One direction is to further explore its mechanism of action. This will help to better understand how it produces its anxiolytic and antidepressant-like effects. Another direction is to explore its potential as a treatment for drug addiction. This compound has shown promise in reducing drug-seeking behavior in animal models of drug addiction. Further studies are needed to explore its potential as a therapeutic agent for drug addiction. Finally, it would be interesting to explore the potential of this compound in combination with other compounds for the treatment of anxiety and mood disorders.
Synthesis Methods
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane is a synthetic compound that has been synthesized using a multistep process. The synthesis involves the reaction of 3-oxa-9-azaspiro[5.5]undecane with 3-methoxy-2-methylbenzoyl chloride in the presence of a base. The reaction yields this compound as the final product. The purity of the compound can be improved by further purification techniques such as column chromatography.
Scientific Research Applications
9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has also been studied for its potential as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of drug addiction.
properties
IUPAC Name |
(3-methoxy-2-methylphenyl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-14-15(4-3-5-16(14)21-2)17(20)19-10-6-18(7-11-19)8-12-22-13-9-18/h3-5H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKVVBBFYZLPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]piperazine](/img/structure/B5433869.png)



![N-cyclopropyl-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433914.png)

![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5433929.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5433946.png)

![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)
![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)